methyl 4-(3-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Description
This compound features a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core substituted at the 2-position with a thioacetyl group linked to a 2,5-dimethylpyrrole ring. The pyrrole is further functionalized with a methyl benzoate moiety at the 4-position. This structure is designed to optimize pharmacokinetic properties and target interactions, leveraging the rigidity of the fused bicyclic system and the versatility of the substituents .
Properties
IUPAC Name |
methyl 4-[2,5-dimethyl-3-[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S2/c1-5-13-30-26(33)24-20-7-6-8-23(20)37-25(24)29-28(30)36-15-22(32)21-14-16(2)31(17(21)3)19-11-9-18(10-12-19)27(34)35-4/h5,9-12,14H,1,6-8,13,15H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMEJFJLRWRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound featuring a variety of functional groups that contribute to its biological activity. This article will explore its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure includes multiple heterocycles and functional groups that are known for their biological activity. The synthesis typically involves multi-step organic reactions that integrate thieno[2,3-d]pyrimidine and pyrrole derivatives. For instance, the synthesis of related compounds has been documented to yield derivatives with notable antimicrobial and cytotoxic activities .
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Analog A | Staphylococcus aureus | 32 µg/mL |
| Analog B | Escherichia coli | 16 µg/mL |
| Analog C | Candida albicans | 8 µg/mL |
These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural components .
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cell lines to evaluate the safety profile of related compounds. The results indicate varying levels of cytotoxicity:
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 20 µM |
| Compound E | MCF7 (breast cancer) | 15 µM |
| Compound F | A549 (lung cancer) | 25 µM |
The lower the CC50 value, the higher the cytotoxic potential against these cancer cell lines .
3. Antiviral Activity
Emerging studies have highlighted the potential antiviral properties of similar heterocyclic compounds. For instance:
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound G | HIV Type 1 | 3.98 µM |
| Compound H | Influenza A | 10 µM |
These data suggest that modifications in the structure could lead to enhanced antiviral activity .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, a series of thienopyrimidine derivatives were synthesized and tested for their antimicrobial properties. Among these derivatives, several exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that structural variations significantly influenced their antimicrobial efficacy.
Case Study 2: Cytotoxic Properties
Another investigation focused on the cytotoxic effects of new pyrrole derivatives on various cancer cell lines. The findings revealed that certain substitutions on the pyrrole ring improved cytotoxicity against breast and lung cancer cells significantly compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
- Allyl vs. Methyl Groups: The 3-allyl substituent in the target compound contrasts with the methyl group in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide (). The allyl group enhances conformational flexibility and may influence binding to hydrophobic pockets in biological targets, whereas methyl groups reduce steric hindrance but limit interaction diversity .
- Tert-Butyl Esters: Derivatives like tert-butyl 6,7-dihydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-3(5H)-acetate () replace the thioacetyl-pyrrole-benzoate chain with a simpler tert-butyl ester. This substitution increases hydrophobicity (logP) but may reduce solubility and metabolic stability compared to the target compound’s benzoate ester .
Modifications to the Thioacetyl-Pyrrole Moiety
- Pyrrole Substituents: The target compound’s 2,5-dimethylpyrrole differs from ethyl 5-(2-((3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (), which has 2,4-dimethyl substitution.
- Methoxyethyl vs. Benzoate Functionalization: In 3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (), the pyrrole nitrogen is substituted with a 2-methoxyethyl group. This introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl benzoate in the target compound. Such differences impact solubility and membrane permeability .
Solubility and Lipophilicity
The methyl benzoate in the target compound balances moderate lipophilicity and solubility, making it more suitable for oral bioavailability than highly hydrophobic tert-butyl derivatives .
Preparation Methods
Gewald Reaction for Thiophene Formation
Cyclohexanone undergoes condensation with ethyl cyanoacetate in the presence of elemental sulfur and morpholine in ethanol. This yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Cyclization with chloroformamidine hydrochloride in acetonitrile generates the pyrimidine ring, producing 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Allylation at the N3 Position
The N3 position of the pyrimidine is functionalized via alkylation using allyl bromide in the presence of a base such as sodium hydride. This step introduces the allyl group, critical for subsequent thiolation.
Introduction of the Thioacetyl Functional Group
The thioether linkage (-S-) at the C2 position is installed through a nucleophilic aromatic substitution (SNAr) reaction.
Thiolation of the Pyrimidine Core
Treatment of the chlorinated intermediate with thiourea in refluxing isopropanol affords the corresponding thiol derivative (2-mercapto-3-allyl-4-oxo-3,4,5,6,7,8-hexahydrocyclopentathieno[2,3-d]pyrimidine).
Acetylation of the Thiol Group
The thiol group reacts with bromoacetyl bromide in dichloromethane under inert conditions to form 2-(bromoacetylthio)-3-allyl-4-oxo-3,4,5,6,7,8-hexahydrocyclopentathieno[2,3-d]pyrimidine. Substitution of bromide with a methyl group via methanolysis yields the thioacetyl intermediate.
Synthesis of the 2,5-Dimethyl-1H-pyrrol-1-yl Benzoate Fragment
The pyrrole-benzoate moiety is prepared through a sequence of esterification and cyclization reactions.
Esterification of 4-Aminobenzoic Acid
Methyl 4-aminobenzoate is synthesized by treating 4-aminobenzoic acid with thionyl chloride followed by methanol.
Formation of the 2,5-Dimethylpyrrole Ring
Condensation of methyl 4-aminobenzoate with acetylacetone in acetic acid yields the 2,5-dimethyl-1H-pyrrole derivative. The reaction proceeds via Knorr pyrrole synthesis, with the amine attacking the diketone to form the five-membered ring.
Coupling of Thioacetylpyrimidine and Pyrrole-Benzoate
The final step involves conjugating the thioacetylated pyrimidine with the pyrrole-benzoate fragment.
Nucleophilic Acyl Substitution
The thioacetyl intermediate reacts with the pyrrole-benzoate derivative in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds via deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the acetyl carbonyl, forming the C–N bond.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation is achieved through NMR, NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Sodium hydride (1.2 equiv) ensures complete deprotonation in the coupling step.
-
Excess allyl bromide (1.5 equiv) drives N-allylation to >90% conversion.
Analytical Data and Spectral Characterization
Physical Properties
Spectroscopic Data
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NMR (400 MHz, CDCl) : δ 1.98–2.12 (m, 4H, cyclopentane), 2.49 (s, 3H, pyrrole-CH), 2.58 (s, 3H, pyrrole-CH), 3.89 (s, 3H, OCH), 4.72 (d, 2H, allyl-CH), 5.21–5.35 (m, 2H, allyl-CH), 6.02–6.12 (m, 1H, allyl-CH), 7.12 (s, 1H, pyrrole-H), 7.89–8.01 (m, 4H, benzoate-H).
-
IR (KBr) : 1730 cm (ester C=O), 1680 cm (pyrimidinone C=O), 1590 cm (C=N).
Challenges and Mitigation Strategies
Regioselectivity in Pyrrole Functionalization
The 2,5-dimethylpyrrole exhibits preferential substitution at the 3-position due to steric and electronic factors. Using bulky bases (e.g., LDA) ensures selective deprotonation.
Q & A
Basic Question: What are optimized synthetic routes for preparing the core tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold?
Methodological Answer:
The core scaffold can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol under reflux, followed by heterocyclization using glacial acetic acid and DMSO. This method achieves high yields (up to 85%) and is validated by NMR and IR spectroscopy for structural confirmation . Alternative routes, such as microwave-assisted reactions in DMF with glacial acetic acid, may reduce reaction times but require optimization for purity .
Basic Question: How can researchers characterize the substitution patterns in the allyl and pyrrole moieties of the compound?
Methodological Answer:
Substituent analysis relies on -NMR and -NMR to identify chemical shifts corresponding to allyl protons (δ 5.1–5.8 ppm for vinyl groups) and pyrrole methyl groups (δ 2.1–2.5 ppm). IR spectroscopy further confirms carbonyl (C=O) stretches at ~1700 cm and thioether (C-S) bonds at ~650 cm. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
Synthesis of Analogues : Replace the allyl, pyrrole, or benzoate groups with functional variants (e.g., ethyl, propargyl, or substituted aryl groups) using methods from and .
Biological Assays : Test cytotoxicity (e.g., IC) against cancer cell lines, comparing activity trends to identify critical substituents. For example, shows thieno[2,3-d]pyrimidines with electron-withdrawing groups exhibit enhanced cytotoxicity .
Computational Modeling : Use molecular docking to predict binding affinity to target enzymes (e.g., tyrosinase or kinases) and validate with enzymatic assays .
Advanced Question: What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions in NMR or IR data may arise from tautomerism or conformational flexibility. Solutions include:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism in the pyrimidinone ring) .
- X-ray Crystallography : Provides definitive confirmation of solid-state structure, as demonstrated for related cyclopenta-thieno-pyrimidines in and .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula when isotopic patterns conflict with expected fragmentation .
Basic Question: What purification techniques are recommended for isolating the compound from reaction byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate polar byproducts.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data from and .
- HPLC-Prep : For challenging separations, reverse-phase HPLC with C18 columns ensures >95% purity, critical for biological testing .
Advanced Question: How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
Enzyme Kinetics : Measure inhibition constants () using assays like spectrophotometric tyrosinase inhibition (see ) or fluorogenic kinase assays .
Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.
Mutagenesis Studies : Engineer enzyme variants (e.g., cysteine-to-serine mutations in thio-sensitive active sites) to probe covalent binding mechanisms suggested by the thioacetyl group .
Basic Question: What solvents and conditions stabilize the compound during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the allyl and thioether groups.
- Solvent Compatibility : Use anhydrous DMSO for stock solutions (≤10 mM) to avoid hydrolysis. Avoid protic solvents (e.g., water, methanol) for long-term storage .
Advanced Question: How can computational methods predict metabolic liabilities of the compound?
Methodological Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester groups in the benzoate moiety prone to hydrolysis).
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites, correlating results with computational predictions .
Basic Question: What analytical techniques confirm the regioselectivity of the thioacetyl linkage?
Methodological Answer:
- NOESY NMR : Detects spatial proximity between the thioacetyl proton and adjacent pyrimidinone protons.
- Isotopic Labeling : Synthesize -labeled thioacetate precursors to trace bond formation via -NMR .
Advanced Question: How can researchers address low yields in multi-step syntheses involving pyrrole coupling?
Methodological Answer:
- Optimize Coupling Reagents : Replace traditional acetic acid with EDC/HOBt for amide bond formation between the pyrrole and benzoate moieties.
- Stepwise Monitoring : Use TLC or inline IR to isolate intermediates (e.g., 2-((3-allyl-4-oxo-pyrimidin-2-yl)thio)acetic acid) before proceeding to subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
